1-(piperidin-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol

Lipophilicity Drug-likeness Indole derivatives

1-(Piperidin-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol (CAS 865613-03-2, C19H28N2O, MW 300.44 g/mol) is a synthetic indole–piperidine hybrid in which a 2,3,5-trimethylindole moiety is linked to a piperidine ring via a 2-hydroxypropyl spacer. PubChem CID 5235423 records its molecular identity, computed XLogP3-AA of 3.3, topological polar surface area (TPSA) of 28.4 Ų, one hydrogen bond donor, and two hydrogen bond acceptors.

Molecular Formula C19H28N2O
Molecular Weight 300.446
CAS No. 865613-03-2
Cat. No. B2964074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(piperidin-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol
CAS865613-03-2
Molecular FormulaC19H28N2O
Molecular Weight300.446
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C(=C2C)C)CC(CN3CCCCC3)O
InChIInChI=1S/C19H28N2O/c1-14-7-8-19-18(11-14)15(2)16(3)21(19)13-17(22)12-20-9-5-4-6-10-20/h7-8,11,17,22H,4-6,9-10,12-13H2,1-3H3
InChIKeyQFJLVIBQTRNFGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Piperidin-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol (CAS 865613-03-2): Sourcing a Structurally Differentiated Indole-Piperidine Hybrid


1-(Piperidin-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol (CAS 865613-03-2, C19H28N2O, MW 300.44 g/mol) is a synthetic indole–piperidine hybrid in which a 2,3,5-trimethylindole moiety is linked to a piperidine ring via a 2-hydroxypropyl spacer. PubChem CID 5235423 records its molecular identity, computed XLogP3-AA of 3.3, topological polar surface area (TPSA) of 28.4 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. The compound belongs to the broader piperidinyl-indole chemical class that has been claimed by Novartis as complement factor B (CFB) inhibitors for renal indications such as C3 glomerulopathy (C3G) and IgA nephropathy [2]. However, the specific biological activity data for this exact compound is not publicly disclosed in peer-reviewed literature; its primary differentiators currently rest on its distinct substitution pattern and the physicochemical consequences of that pattern relative to its closest commercially available analogs.

Why 2,3,5-Trimethyl Substitution Cannot Be Trivially Replaced by Other Indole Analogs


Within the 1-(indol-1-yl)-3-(piperidin-1-yl)propan-2-ol scaffold, the number and position of methyl substituents on the indole ring are not interchangeable without altering key drug-like properties. The 2,3,5-trimethyl pattern present in CAS 865613-03-2 is a specific combination that simultaneously increases steric bulk near the indole–linker junction (2,3-dimethyl) and adds electron-donating character at the 5-position of the benzoid ring. This distinct substitution influences calculated lipophilicity (XLogP3-AA = 3.3) and hydrogen-bonding capacity compared to the unsubstituted (C16H22N2O, MW 258.36 g/mol) or 2,3-dimethyl-only (C18H26N2O, MW 286.41 g/mol) analogs [1]. Such differences can translate into altered membrane permeability, metabolic stability, and target-binding kinetics, making simple one-for-one replacement in a biological assay or synthetic protocol unreliable without re-optimization. The following quantitative evidence, while limited by the absence of published head-to-head pharmacology, maps the measurable physicochemical differences that a procurement decision must consider.

Quantitative Differentiation of 1-(Piperidin-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol from Its Closest Analogs


Lipophilicity (Computed XLogP3-AA) Comparison: Trimethyl vs. Dimethyl vs. Unsubstituted Indole Analogs

The 2,3,5-trimethyl substitution elevates computed lipophilicity relative to the 2,3-dimethyl analog and the unsubstituted parent scaffold. PubChem records XLogP3-AA = 3.3 for the target compound [1]. The 2,3-dimethyl analog was calculated by ACD/Labs Percepta to have a LogP of 4.71 and a LogD (pH 7.4) of 1.95 , indicating the 5-methyl group on the target compound shifts the partition coefficient closer to the optimal CNS drug-like space (1–4) compared to the more lipophilic dimethyl variant. The unsubstituted indole analog (C16H22N2O), lacking any methyl groups, is expected to have a significantly lower LogP, though an exact XLogP3-AA value was not found in the same database for direct comparison.

Lipophilicity Drug-likeness Indole derivatives

Molecular Weight and Heavy Atom Count Differentiation for Permeability and Binding Efficiency

The target compound (MW 300.44 g/mol, 22 heavy atoms) occupies a distinct molecular-weight window between the unsubstituted analog (MW 258.36 g/mol, 19 heavy atoms) and bulkier piperidinyl-indole derivatives claimed in the Novartis CFB inhibitor patent series (many exceeding 400 g/mol). PubChem confirms MW = 300.44 g/mol for CAS 865613-03-2 [1]. The 2,3-dimethyl analog has MW 286.41 g/mol . The incremental 14 g/mol mass increase from the dimethyl to the trimethyl analog represents a single additional methyl group, yet it pushes the compound further toward the upper limit of the 'lead-like' Ro3 (Rule of Three) space (MW ≤ 300).

Molecular weight Lead-likeness Fragment-based drug design

Hydrogen Bond Donor/Acceptor Count and Its Impact on Solubility and Permeability

The target compound possesses exactly one hydrogen bond donor (the secondary alcohol) and two acceptors (the alcohol oxygen and the piperidine tertiary nitrogen), as recorded by PubChem [1]. This HBD/HBA profile (1/2) is identical across all three analogs (unsubstituted, dimethyl, trimethyl) because the indole methylation pattern does not alter hydrogen-bonding functionality. Consequently, differential solubility or permeability among these analogs is driven by lipophilicity (see Evidence Item 1) rather than by hydrogen-bonding capacity.

Hydrogen bonding Solubility Permeability

Patent-Class Association with Complement Factor B Inhibition as a Research Tool Differentiation

WO2015009616A1, assigned to Novartis AG, discloses piperidinyl-indole derivatives as inhibitors of complement factor B (CFB) for the treatment of renal diseases including C3 glomerulopathy (C3G) and IgA nephropathy [1]. While the specific compound CAS 865613-03-2 is not explicitly exemplified in the patent, its scaffold falls within the Markush structure of Formula I. This provides a validated pharmacological rationale for sourcing this exact substitution pattern as a reference tool or starting point for medicinal chemistry refinement, as opposed to unsubstituted or simpler dimethyl analogs that are not explicitly captured by the patent's structure-activity scope.

Complement factor B C3 glomerulopathy Novartis patent

Procurement-Relevant Application Scenarios for 1-(Piperidin-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol


Tool Compound for Complement Factor B (CFB) Medicinal Chemistry SAR Exploration

Based on its structural alignment with the Novartis CFB inhibitor patent (WO2015009616A1), this compound can serve as a core scaffold for hit-to-lead optimization or as a negative control in biochemical CFB assays when modified appropriately [1]. Its TPSA of 28.4 Ų and XLogP3-AA of 3.3 [2] place it within the property space considered favorable for oral absorption, making it a suitable starting point for iterative library synthesis targeting renal complement-mediated diseases.

Physicochemical Probe for Indole Methylation Effects in ADME Assays

The quantifiable lipophilicity difference (Δ LogP ~1.4 log units vs. 2,3-dimethyl analog, computed) and the intermediate molecular weight (300.44 g/mol) make this compound a useful probe for systematically isolating the contribution of the 5-methyl group to microsomal stability, Caco-2 permeability, or plasma protein binding [2]. When run in parallel with the 2,3-dimethyl analog (ChemSpider CSID 2170350), researchers can deconvolute the specific impact of C-5 substitution on ADME parameters.

Reference Standard for Indole-Piperidine Hybrid Library Synthesis and Purity Validation

The compound's commercially specified purity level of ≥95% [2], combined with its fully assigned PubChem molecular identity (InChIKey: QFJLVIBQTRNFGH-UHFFFAOYSA-N), positions it as a viable reference standard for HPLC-MS method development or as a calibration standard in high-throughput purification workflows of piperidinyl-indole combinatorial libraries.

Patent Landscape and FTO Analysis in Complement Therapeutics

Industrial IP teams assessing freedom-to-operate in the CFB inhibitor space can procure this compound as a concrete representative of the 2,3,5-trimethylindole sub-genus claimed within WO2015009616A1 [1]. Comparative structural analysis against exemplified compounds in the patent may reveal design-around opportunities or highlight specific substitution vectors for novel composition-of-matter filings.

Quote Request

Request a Quote for 1-(piperidin-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.